

# benchmarking 4-Methyl-1,2,5-oxadiazol-3-amine against known standards

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## Compound of Interest

Compound Name: 4-Methyl-1,2,5-oxadiazol-3-amine

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## A Comparative Benchmarking Guide to 4-Methyl-1,2,5-oxadiazol-3-amine

This guide provides a comprehensive technical comparison of **4-Methyl-1,2,5-oxadiazol-3-amine**, a member of the furazan heterocyclic class, against established standards in the fields of energetic materials and medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the anticipated performance characteristics of this molecule and provides detailed protocols for its empirical evaluation.

The 1,2,5-oxadiazole (furazan) ring is a key structural motif that imparts unique physicochemical properties to molecules, leading to their application in diverse areas, from high-performance explosives to pharmacologically active agents.<sup>[1][2]</sup> Understanding the specific contributions of the methyl and amine substituents on the furazan core in **4-Methyl-1,2,5-oxadiazol-3-amine** is crucial for its potential applications.

## Benchmarking in the Context of Energetic Materials

In the realm of energetic materials, performance is a critical balance between energy output and stability. To objectively assess the potential of **4-Methyl-1,2,5-oxadiazol-3-amine**, it is benchmarked against two of the most widely used and well-characterized military high explosives: RDX (Cyclotrimethylene trinitramine) and HMX (Cyclotetramethylene tetranitramine).<sup>[1][3][4]</sup>

## Comparative Physicochemical and Performance Properties

The following table summarizes the known properties of the standards and the predicted properties for **4-Methyl-1,2,5-oxadiazol-3-amine** based on the analysis of its constituent functional groups and the furazan scaffold.

Property	4-Methyl-1,2,5-oxadiazol-3-amine	RDX (Standard)	HMX (Standard)
Molecular Formula	C <sub>3</sub> H <sub>5</sub> N <sub>3</sub> O <sup>[5]</sup>	(CH <sub>2</sub> N <sub>2</sub> O <sub>2</sub> ) <sub>3</sub> <sup>[1]</sup>	C <sub>4</sub> H <sub>8</sub> N <sub>8</sub> O <sub>8</sub> <sup>[6]</sup>
Molecular Weight (g/mol)	99.09 <sup>[5]</sup>	222.26 <sup>[7]</sup>	296.16
Density (g/cm <sup>3</sup> )	~1.4-1.6 (Predicted)	1.82 <sup>[7]</sup>	1.91 <sup>[3][4]</sup>
Detonation Velocity (m/s)	(Predicted)	8750 <sup>[1]</sup>	9100 <sup>[3][4]</sup>
Melting Point (°C)	(Predicted)	204-206 <sup>[7]</sup>	276-286
Decomposition Temp. (°C)	(Predicted)	~213 <sup>[7]</sup>	~280

## Experimental Protocol: Thermal Stability Analysis (TGA/DSC)

The thermal stability of an energetic material is a paramount safety and performance indicator. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for determining decomposition temperatures and exothermic events.<sup>[8]</sup>

Objective: To determine the decomposition temperature and thermal response of **4-Methyl-1,2,5-oxadiazol-3-amine** and compare it to RDX and HMX.

Instrumentation:

- Simultaneous Thermal Analyzer (TGA/DSC)

### Methodology:

- Accurately weigh 1-2 mg of the sample into an aluminum crucible.
- Place the crucible in the TGA/DSC instrument.
- Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
- Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
- Analyze the resulting curves to determine the onset of decomposition and the peak of the exothermic decomposition.

**Causality Behind Experimental Choices:** A controlled heating rate under an inert atmosphere allows for the precise determination of the material's intrinsic thermal stability without the influence of oxidative effects. Small sample sizes are crucial for safety when analyzing energetic materials.

## Benchmarking in the Context of Medicinal Chemistry

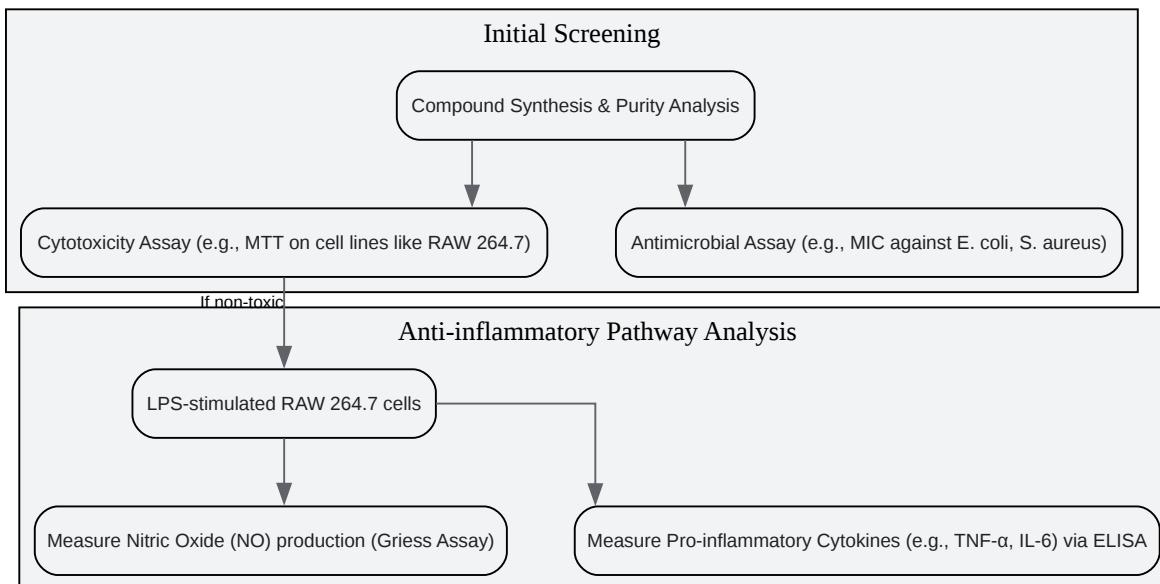
The furazan scaffold is a known bioisostere for other aromatic systems and can be found in various biologically active compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Its derivatives have shown a range of activities, including anti-inflammatory and antimicrobial effects.[\[11\]](#) A direct comparison to a single "standard" is less common than in the energetic materials field; instead, performance is assessed through a battery of in-vitro assays targeting specific biological pathways.

## Conceptual Framework for Biological Activity

The presence of the amine and methyl groups on the electron-withdrawing furazan ring suggests potential for hydrogen bonding and steric interactions with biological targets. The overall electronic properties of the molecule may also influence its cell permeability and metabolic stability.

## Experimental Workflow: In-Vitro Biological Screening

A general workflow for the initial biological evaluation of **4-Methyl-1,2,5-oxadiazol-3-amine** is presented below. This workflow is designed to assess its potential as an anti-inflammatory and antimicrobial agent.



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Caption: A generalized workflow for the initial in-vitro biological screening of **4-Methyl-1,2,5-oxadiazol-3-amine**.

## Spectroscopic Characterization Protocols

Accurate structural confirmation is the foundation of any new compound's evaluation. While specific experimental data for **4-Methyl-1,2,5-oxadiazol-3-amine** is not readily available in the cited literature, the following protocols outline the standard methods for its characterization. The expected spectral features are inferred from data on closely related furazan and furoxan derivatives.[\[2\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and proton/carbon environments.

Instrumentation:

- 400 MHz NMR Spectrometer

Methodology for  $^1\text{H}$  NMR:

- Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Acquire the  $^1\text{H}$  NMR spectrum.
- Expected Signals: A singlet for the methyl protons (around 2.3-2.5 ppm) and a broad singlet for the amine protons (chemical shift will be solvent-dependent).

Methodology for  $^{13}\text{C}$  NMR:

- Use the same sample as for  $^1\text{H}$  NMR.
- Acquire the  $^{13}\text{C}$  NMR spectrum.
- Expected Signals: A signal for the methyl carbon (around 10-15 ppm) and two distinct signals for the furazan ring carbons.

## Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Instrumentation:

- FTIR Spectrometer with an ATR accessory

Methodology:

- Place a small amount of the solid sample on the ATR crystal.
- Acquire the IR spectrum.
- Expected Absorptions (cm<sup>-1</sup>):

- ~3400-3300: N-H stretching of the amine group
- ~2950-2850: C-H stretching of the methyl group
- ~1640: N-H bending of the amine group
- ~1560 and ~1430: C=N and N-O stretching of the furazan ring

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., ESI-TOF)

Methodology:

- Dissolve the sample in a suitable solvent (e.g., methanol).
- Infuse the sample into the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- Expected Result: A molecular ion peak  $[M+H]^+$  corresponding to the exact mass of the compound ( $C_3H_5N_3O$ ).

## Conclusion

This guide provides a framework for the comprehensive benchmarking of **4-Methyl-1,2,5-oxadiazol-3-amine**. In the context of energetic materials, its performance is best evaluated against well-established standards like RDX and HMX, with a primary focus on thermal stability. For medicinal chemistry applications, a broader screening approach is necessary to identify potential biological activities. The provided experimental protocols offer a starting point for researchers to empirically determine the properties of this promising furazan derivative. It is imperative that the predicted properties are validated through direct experimental measurement to fully ascertain the potential of **4-Methyl-1,2,5-oxadiazol-3-amine**.

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